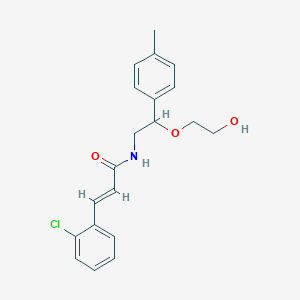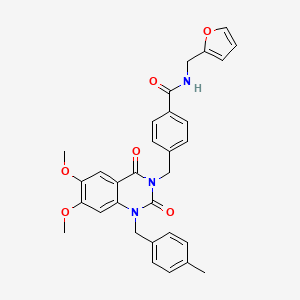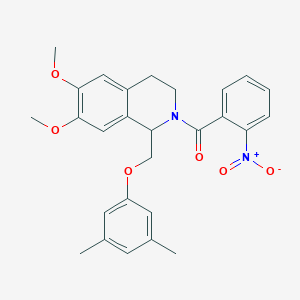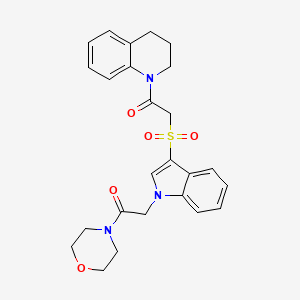
(E)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(4-(methylthio)phenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(4-(methylthio)phenyl)acrylamide, commonly referred to as HT-01, is a chemical compound that has recently gained attention for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have promising effects in various biochemical and physiological processes. In
Applications De Recherche Scientifique
Chemical Reactivity and Rearrangement Studies
The study of acrylamide derivatives often involves exploring their reactivity in various chemical contexts. For example, Yokoyama et al. (1985) investigated the O,N and N,N double rearrangement involving 2-cyano-3-hydroxy-3-(methylthio)acrylamide and 2-cyano-3-methylthio-3(phenylamino)acrylamide, demonstrating complex rearrangement pathways leading to novel cyclic compounds. Such research highlights the potential of acrylamide derivatives in synthesizing heterocyclic compounds with diverse chemical structures and applications (Yokoyama, Hatanaka, & Sakamoto, 1985).
Polymerization and Material Science
Acrylamide derivatives also play a crucial role in polymer science, particularly in the controlled radical polymerization processes. Mori, Sutoh, and Endo (2005) demonstrated the reversible addition−fragmentation chain transfer (RAFT) polymerization of a monosubstituted acrylamide, highlighting the controlled character of polymerization and the production of polymers with narrow polydispersity. This study illustrates the utility of acrylamide derivatives in creating polymers with specific molecular weights and properties, applicable in various material science and biomedical applications (Mori, Sutoh, & Endo, 2005).
Fluorescence and Binding Studies
Further, Meng et al. (2012) synthesized and investigated novel p-hydroxycinnamic acid amides for their fluorescence binding with bovine serum albumin (BSA), showcasing the interaction between acrylamide derivatives and proteins. Such studies are pivotal for understanding how these compounds can be used in biological imaging and as potential therapeutic agents (Meng, Zhu, Zhao, Yu, & Lin, 2012).
Optoelectronic and Sensory Applications
The engineering of organic sensitizers for solar cell applications by Kim et al. (2006) is another area where acrylamide derivatives could find utility. The development of novel organic sensitizers with enhanced photovoltaic performance suggests the potential of acrylamide derivatives in optoelectronic applications, showcasing their adaptability in the development of energy-efficient materials (Kim, Lee, Kang, Ko, Yum, Fantacci, De Angelis, Di Censo, Nazeeruddin, & Grätzel, 2006).
Propriétés
IUPAC Name |
(E)-N-(2-hydroxy-2-thiophen-2-ylpropyl)-3-(4-methylsulfanylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S2/c1-17(20,15-4-3-11-22-15)12-18-16(19)10-7-13-5-8-14(21-2)9-6-13/h3-11,20H,12H2,1-2H3,(H,18,19)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKJRNBFCPWGFU-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=CC=C(C=C1)SC)(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CC=C(C=C1)SC)(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide](/img/structure/B2984629.png)
![(E)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2984633.png)



![4-chloro-2-{(E)-[(2-chloro-4-methylphenyl)imino]methyl}phenol](/img/structure/B2984637.png)


![(E)-N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2984640.png)
![4-(2-ethylbutanoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide](/img/structure/B2984643.png)